molecular formula C18H19FN2O3 B2884412 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea CAS No. 1396678-89-9

1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea

Cat. No.: B2884412
CAS No.: 1396678-89-9
M. Wt: 330.359
InChI Key: PWMWTADLDAIPQE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

The chemical structure of 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is related to a variety of research areas, including the synthesis of complex organic molecules and the exploration of their potential applications. For instance, studies on urea derivatives and their reactions under different conditions have highlighted their significance in creating novel compounds with potential applications in materials science, pharmaceuticals, and biological systems.

One research avenue involves the cocondensation of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. These reactions play a crucial role in the development of polymers and copolymers with unique properties, applicable in diverse fields ranging from industrial manufacturing to biomedical engineering (Tomita & Hse, 1992).

Radiopharmaceutical Synthesis

The synthesis and characterization of radiolabeled compounds, such as those incorporating [18F]fluorobenzyl groups, are vital for the development of diagnostic and therapeutic agents in nuclear medicine. These compounds are used in positron emission tomography (PET) imaging to study various biological processes, diseases, and the pharmacokinetics of drugs in vivo. The efficient synthesis of such radiolabeled compounds, including the detailed methodology and optimization of yields, is essential for advancing radiopharmaceutical science (Mäding et al., 2006).

Crystallography and Material Science

Crystal structure analysis of urea derivatives, such as 1-(benzyloxy)urea, provides deep insights into their molecular configurations, intermolecular interactions, and potential applications in material science. Understanding these structural details is crucial for designing materials with desired properties, including those used in electronics, photonics, and as active components in various chemical sensors and devices. The detailed study of crystal structures can reveal the potential of urea derivatives in forming the basis of new materials with innovative applications (Mai et al., 2009).

Photolabile Compounds and Enzyme Studies

The development of photolabile derivatives of urea opens up new avenues for studying biological systems and developing novel therapeutic strategies. These compounds can be designed to release active molecules upon exposure to light, providing a controlled method to study the timing and localization of biological processes. Such studies are essential for understanding enzyme mechanisms, signaling pathways, and the development of light-activated therapies (Wieboldt et al., 2002).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWTADLDAIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.